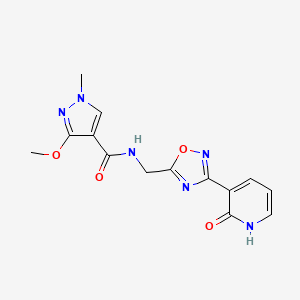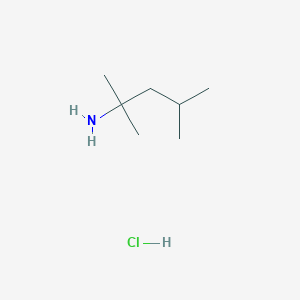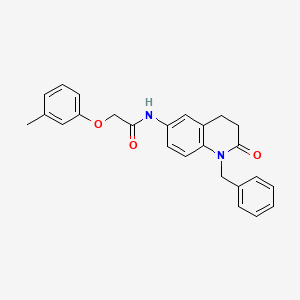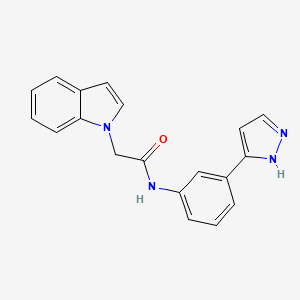
methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as 4H-pyrans . It has a structural core motif that has received increasing attention due to its potential pharmacological properties .
Synthesis Analysis
The synthesis of this compound has been achieved through a green and facile method. It involves a four-component reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylene dicarboxylate in water without any catalyst . Another method involves the use of a nanostructured Na2CaP2O7 catalyst in a heterogeneous medium . This catalyst, due to its non-toxicity and large surface area, offers good yields with minimum by-product generation .Molecular Structure Analysis
The molecular structure of this compound includes a 4H-pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and a double bond . The compound also contains functional groups such as an amino group (-NH2), a cyano group (-CN), a methoxy group (-OCH3), and a carboxylate ester group (-COOCH3) .Chemical Reactions Analysis
In the synthesis process, the carbonyl group of the aromatic aldehyde is activated, increasing its susceptibility to nucleophilic attack by malononitrile, resulting in the Knoevenagel condensation product . The reaction proceeds via a one-pot approach, which is efficient and environmentally friendly .科学的研究の応用
Synthesis and Structural Analysis
- Microwave-Assisted Synthesis : A microwave-assisted liquid-phase synthesis of methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate has been developed using functional ionic liquid as a soluble support. This synthesis achieved good yields and high purities without the need for chromatographic purification (Yi, Peng, & Song, 2005).
- Crystal Structure and Molecular Conformational Studies : The compound's crystal structure and molecular conformation have been studied in depth. For example, allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has been analyzed to understand its crystal system and intermolecular interactions (Mohandas et al., 2019).
Applications in Antiproliferative and Antimicrobial Activities
- Antiproliferative Activity : Studies have shown that certain derivatives of methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates exhibit significant antiproliferative activity. For instance, methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(methoxybenzoyl)-4H-pyran-2-carboxylate demonstrated activity exceeding that of reference drugs like cisplatin and busulfan in tests using the U.S. National Cancer Institute program NCI 60 Cell One Dose Screen (Sheverdov et al., 2014).
- Antimicrobial Activity : Certain derivatives also show promising antimicrobial activities. For example, methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate exhibited an antimicrobial activity comparable to that of chloramine (Sheverdov, Andreev, Nasakin, & Gein, 2014).
Green Chemistry Approaches
- Ultrasound-Assisted Synthesis : A new series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has been synthesized using ultrasound-assisted methods, highlighting the application of green chemistry principles (Kumbhani et al., 2022).
将来の方向性
Given the potential pharmacological properties of this compound, future research could focus on exploring its biological activities in more detail . Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound could also be a focus of future research .
作用機序
Target of Action
4h-pyran derivatives, to which this compound belongs, have been known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The synthesis of 4h-pyran derivatives, including this compound, involves a one-pot approach using a nanostructured catalyst . The interaction of the compound with its targets would result in changes at the molecular level, potentially altering the function of the target proteins or enzymes.
特性
IUPAC Name |
methyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9-13(16(19)21-3)14(12(8-17)15(18)22-9)10-4-6-11(20-2)7-5-10/h4-7,14H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBSDGZJJZOEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B2918331.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2918332.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one](/img/structure/B2918334.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B2918338.png)
![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2918340.png)

![(4As,7aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2918343.png)

![2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B2918345.png)



